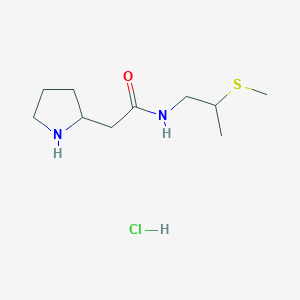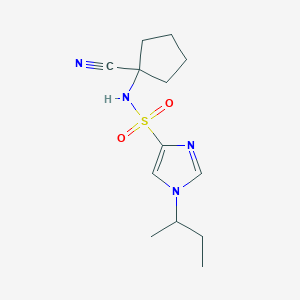![molecular formula C12H15N3O2S B7632867 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, it has been shown to inhibit the growth of bacterial cells by disrupting cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammatory disorders, and bacterial infections. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to explore its mechanism of action and potential toxicity. Finally, the development of new derivatives of this compound with improved properties may lead to the discovery of new drugs with potential clinical applications.
Synthesemethoden
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole can be synthesized using different methods, including the reaction of 4-(propan-2-ylsulfonyl)benzyl bromide with sodium azide in DMF, followed by copper(I) catalyzed cycloaddition of the resulting azide with terminal alkynes. Another method involves the reaction of 4-(propan-2-ylsulfonyl)benzyl chloride with sodium azide in the presence of a phase-transfer catalyst, followed by copper(I) catalyzed cycloaddition with terminal alkynes. The yield of the synthesis varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
1-[(4-propan-2-ylsulfonylphenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10(2)18(16,17)12-5-3-11(4-6-12)9-15-8-7-13-14-15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRXDWCCLMXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)